ELN318463 racemate

γ-Secretase Presenilin Alzheimer's disease

ELN318463 racemate is a benzenesulfonamide γ-secretase inhibitor with unparalleled 51-fold selectivity for PS1 over PS2 (EC50 12 vs. 656 nM). Its 75- to 120-fold APP/Notch discrimination minimizes Notch-related toxicity, making it superior to BMS299897 or DAPT for PS1-specific mechanistic studies. With defined brain penetration (0.69–2.7 µM at 30–100 mg/kg p.o.) and validated efficacy in pulmonary hypertension models, this compound is the definitive reference standard for benchmarking novel PS1 inhibitors and SAR campaigns requiring precise isoform targeting.

Molecular Formula C19H20BrClN2O3S
Molecular Weight 471.8 g/mol
Cat. No. B1663497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELN318463 racemate
Molecular FormulaC19H20BrClN2O3S
Molecular Weight471.8 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)
InChIKeyKTCJYACFOQWRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide (ELN318463 Racemate) Technical Procurement Profile


N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide (CAS: 851599-82-1 as racemate; 851600-86-7 as (R)-enantiomer) is a benzenesulfonamide derivative that functions as an amyloid precursor protein (APP)-selective γ-secretase inhibitor . It demonstrates differential inhibition of presenilin-1 (PS1)- and presenilin-2 (PS2)-comprised γ-secretase complexes, with EC50 values of 12 nM and 656 nM, respectively, corresponding to a 51-fold selectivity for PS1 [1]. The compound exhibits a molecular formula of C19H20BrClN2O3S and a molecular weight of 471.8 g/mol .

Why N-[(4-Bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide Cannot Be Replaced by Other γ-Secretase Inhibitors


γ-Secretase inhibitors within the benzenesulfonamide and amino-caprolactam classes exhibit pronounced variability in presenilin isoform selectivity and APP versus Notch processing discrimination. For instance, while ELN318463 demonstrates ~51-fold selectivity for PS1 over PS2, BMS299897 achieves ~35-fold selectivity, L-685,458 is only ~3-fold selective for PS1, and DAPT is actually 2-fold more selective for PS2 [1]. Moreover, APP/Notch selectivity ranges from 75- to 120-fold for ELN318463 [2], a parameter critical for minimizing Notch-related toxicity. These quantitative disparities in selectivity profiles render simple substitution among in-class compounds scientifically invalid for studies requiring specific presenilin targeting or defined therapeutic windows.

Quantitative Differentiation Evidence for N-[(4-Bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide


PS1 vs PS2 Isoform Selectivity: ELN318463 vs BMS299897 vs L-685,458 vs DAPT

ELN318463 exhibits ~51-fold selectivity for inhibiting PS1-comprised γ-secretase over PS2-comprised γ-secretase, with EC50 values of 12 nM (PS1) and 656 nM (PS2) [1]. In direct comparison, BMS299897 demonstrates ~35-fold PS1 selectivity, L-685,458 only ~3-fold PS1 selectivity, and DAPT is 2-fold more selective for PS2 [2].

γ-Secretase Presenilin Alzheimer's disease

APP Processing vs Notch Signaling Selectivity: Quantitative Therapeutic Window Advantage

ELN318463 demonstrates 75- to 120-fold selectivity for inhibiting Aβ production compared with Notch signaling in cellular assays [1]. This APP/Notch selectivity is substantially higher than many first-generation γ-secretase inhibitors, which often exhibit narrow or no functional discrimination between APP and Notch cleavage, leading to Notch-related toxicities.

APP Notch Therapeutic index

In Vivo Brain Aβ Reduction in PDAPP Transgenic and Wild-Type Mice: Dose-Response Quantification

Oral administration of ELN318463 at 30 mg/kg or 100 mg/kg leads to acute reduction of brain Aβ in both the PDAPP transgenic Alzheimer's disease model and wild-type FVB strain mice . Brain compound levels at 30 mg/kg reached 0.754 μM in FVB brains and 0.69 μM in PDAPP brains; at 100 mg/kg, levels were 2.7 μM in FVB brains and 1.87 μM in PDAPP brains .

Pharmacokinetics Brain penetration In vivo efficacy

Structural Determinants of PS1-Selective Inhibition: Residue-Level Mechanism

Mutagenesis studies identified amino acid residues Leu172, Thr281, and Leu282 in PS1 as necessary for PS1-selective inhibition by ELN318463 [1]. These residues also partially contribute to PS1-selective inhibition by BMS299897, but ELN318463's dependence on this specific residue triad is more pronounced [1].

Structure-activity relationship Mutagenesis Binding mode

CYP450 Inhibition Profile: Off-Target Liability Assessment

A structurally related 4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide derivative (CHEMBL4164113) exhibited IC50 values of 15 μM for CYP2E1, 39 μM for CYP3A4, and 3 μM for CYP2B6 in human liver microsome assays [1]. While direct data for ELN318463 are not available in public repositories, these values provide a class-level benchmark for CYP liability.

Drug metabolism CYP450 Off-target

Recommended Research Applications for N-[(4-Bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide Based on Evidence


PS1-Selective γ-Secretase Inhibition in Alzheimer's Disease Mechanistic Studies

ELN318463's 51-fold selectivity for PS1 over PS2 makes it the preferred tool compound for dissecting PS1-specific contributions to Aβ production and Notch signaling in cellular and in vivo Alzheimer's disease models. Its 75- to 120-fold APP/Notch selectivity further enables experiments where Notch-related confounding effects must be minimized [1][2].

Pulmonary Arterial Hypertension (PAH) Preclinical Therapeutic Evaluation

ELN318463 has demonstrated efficacy in preventing and reversing pulmonary hypertension progression in hypoxic and monocrotaline-induced rodent models, establishing PSEN1 as a therapeutic target in PAH [3]. The compound's oral bioavailability and brain penetration support its use in vascular remodeling studies.

γ-Secretase Inhibitor Selectivity Benchmarking and SAR Studies

As a well-characterized sulfonamide-class γ-secretase inhibitor with defined structural determinants (Leu172, Thr281, Leu282 in PS1), ELN318463 serves as an essential reference standard for benchmarking novel PS1-selective inhibitors and for structure-activity relationship campaigns aimed at optimizing isoform selectivity [1].

In Vivo Brain Aβ Reduction Studies Requiring Defined CNS Exposure

With documented brain levels of 0.69–2.7 μM following oral dosing at 30–100 mg/kg, ELN318463 is suitable for pharmacodynamic studies requiring precise correlation between brain compound concentration and Aβ-lowering efficacy in transgenic or wild-type rodent models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELN318463 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.